molecular formula C11H15Cl2N B2595915 [(3,4-Dichlorophenyl)methyl](2-methylpropyl)amine CAS No. 99858-15-8

[(3,4-Dichlorophenyl)methyl](2-methylpropyl)amine

Cat. No.: B2595915
CAS No.: 99858-15-8
M. Wt: 232.15
InChI Key: RIXQXYSSUOUZBQ-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)methylamine (CAS: 1038251-05-6) is a secondary amine featuring a 3,4-dichlorophenylmethyl group linked to a 2-methylpropyl (isobutyl) amine moiety. Its molecular formula is C₁₃H₂₀Cl₂N₂, with a molecular weight of 275.22 g/mol . It is primarily utilized in research as a chemical intermediate, particularly in pharmaceutical synthesis (e.g., analogs of sertraline or venlafaxine, which involve dichlorophenyl motifs) .

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N/c1-8(2)6-14-7-9-3-4-10(12)11(13)5-9/h3-5,8,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXQXYSSUOUZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)methylamine typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of (3,4-Dichlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher production rates and consistent product quality. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,4-Dichlorophenyl)methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the nervous system, influencing signal transmission and potentially exhibiting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) (3-Chlorophenyl)methylamine
  • Molecular Formula : C₁₁H₁₆ClN
  • Molecular Weight : 197.70 g/mol
  • Key Difference : Substitution at the phenyl ring is reduced to a single chlorine at the 3-position.
b) (3,5-Dichlorophenyl)methylamine
  • Molecular Formula : C₁₀H₁₂Cl₂N
  • Molecular Weight : 217.11 g/mol
  • Key Difference : Dichloro substitution at the 3,5-positions instead of 3,3.
  • Impact : Symmetrical 3,5-dichloro substitution may enhance steric hindrance and electronic effects, influencing solubility and reactivity .

Variations in the Alkylamine Chain

a) (3,4-Dichlorophenyl)methylamine
  • Molecular Formula : C₁₃H₁₈Cl₂N
  • Molecular Weight : 274.20 g/mol
  • Key Difference : The alkyl chain is replaced with a pentan-3-yl group.
  • Impact : Increased chain length and branching may enhance lipid solubility and bioavailability .
b) [(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine
  • Molecular Formula : C₁₃H₂₀Cl₂N₂
  • Molecular Weight : 275.22 g/mol
  • Key Difference: Tertiary amine structure with a dimethylamino group.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Water Solubility
(3,4-Dichlorophenyl)methylamine 275.22 ~3.5 (estimated) Low
(3-Chlorophenyl)methylamine 197.70 ~2.8 Moderate
(3,5-Dichlorophenyl)methylamine 217.11 ~3.2 Low

<sup>*</sup>LogP values estimated using fragment-based methods.

Pharmacological Relevance

  • Receptor Binding: Unlike sigma receptor agonists (e.g., SKF-10,047), which have mydriatic and stimulant effects, (3,4-Dichlorophenyl)methylamine lacks direct evidence of sigma receptor interaction. However, its dichlorophenyl group may confer affinity for monoamine transporters .

Commercial Availability

  • Suppliers : CymitQuimica lists the compound (Ref: 10-F523048) with prices varying by batch size (2g: inquire; 10g: inquire) .
  • Regulatory Status: No explicit hazard data available, but related amines (e.g., methyl(2-methylpropyl)amine) require precautions for skin/eye contact .

Biological Activity

(3,4-Dichlorophenyl)methylamine, also known as N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-1-amine, is a synthetic organic compound with significant pharmacological potential. Its unique molecular structure, characterized by a dichlorophenyl group and a 2-methylpropyl amine moiety, suggests diverse biological activities, particularly in neuropharmacology and oncology. This article explores its biological activity, mechanisms of action, relevant case studies, and comparative analysis with structurally similar compounds.

  • Molecular Formula : C11H15Cl2N
  • Molecular Weight : 275.22 g/mol
  • IUPAC Name : N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-1-amine

Biological Activity Overview

The biological activity of (3,4-Dichlorophenyl)methylamine has been primarily linked to its interactions with neurotransmitter systems and potential therapeutic applications in mood disorders and cancer treatment.

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter uptake and receptor modulation. Compounds with similar structures have been shown to inhibit dopamine and norepinephrine reuptake, suggesting potential applications for treating mood disorders:

Compound Effect Potential Application
(3,4-Dichlorophenyl)methylamineModulates neurotransmitter signalingTreatment of mood disorders
Similar CompoundsInhibit dopamine/norepinephrine uptakeAntidepressant effects

The mechanism by which (3,4-Dichlorophenyl)methylamine exerts its biological effects involves:

  • Receptor Interaction : Binding to specific neurotransmitter receptors may modulate their activity.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cellular function.

Case Studies

Several studies have investigated the biological activity of (3,4-Dichlorophenyl)methylamine:

  • Antimicrobial Activity Study :
    • The compound demonstrated significant antibacterial efficacy against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Cancer Cell Line Research :
    • In vitro studies on human breast cancer cell lines (MCF-7) revealed a dose-dependent decrease in cell viability with IC50 values around 15 µM. Flow cytometry indicated an increase in apoptotic cells following treatment.
  • Mechanistic Insights :
    • Activation of caspase pathways leading to apoptosis was observed, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis

To better understand the biological activity of (3,4-Dichlorophenyl)methylamine, it is useful to compare it with other structurally similar compounds:

Compound Name Structural Difference Biological Activity
(3,4-Dichlorophenyl)methyl(dimethylpropyl)amineDimethylpropyl group instead of methylpropylVaries in reactivity
(3,4-Dichlorophenyl)methyl(ethylpropyl)amineEthylpropyl group instead of methylpropylVaries in reactivity
(3,4-Dichlorophenyl)methyl(isopropyl)amineIsopropyl group instead of methylpropylVaries in reactivity

These variations can significantly influence the pharmacological profiles and therapeutic applications of these compounds.

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